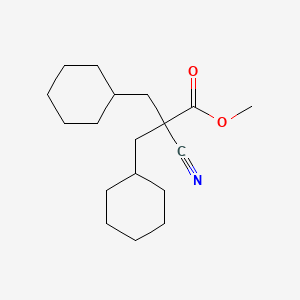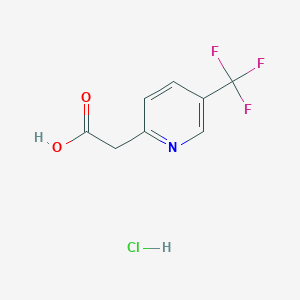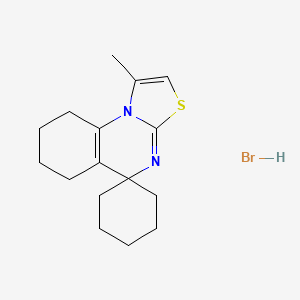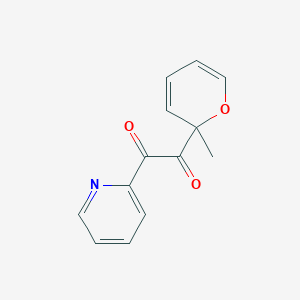
2-Methylproyl2-pyridylketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylproyl 2-pyridyl ketone is an organic compound with the chemical formula C10H13NO. It is a colorless or pale yellow liquid with a distinct smell. This compound is known for its applications in various fields, including medicinal chemistry, where it serves as a crucial pharmacophore group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylproyl 2-pyridyl ketone can be synthesized through several methods. One common method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters. This reaction occurs in a nitrogen atmosphere at temperatures below -78°C, resulting in the formation of 2-pyridyl ketones . Another method involves the reaction of methyl butyl acetone with ammonia to generate 2-(3-Methylbutyl) pyrrolidine, which is then oxidized using an oxidizing agent like hydrogen peroxide to yield 2-Methylproyl 2-pyridyl ketone .
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is often employed. This method involves the rapid synthesis of 2-pyridyl ketone library in continuous flow, where 2-lithiopyridine reacts with esters to obtain 2-pyridyl ketones in good yield within a short reaction time . This method is efficient, cost-effective, and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylproyl 2-pyridyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions with nucleophiles, where the pyridyl group can be replaced by other functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-pyridyl ketones, which can be further utilized in the synthesis of bioactive molecules and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
2-Methylproyl 2-pyridyl ketone has a wide range of applications in scientific research:
Biology: The compound is employed in the study of bioactive molecules and natural products.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and functional materials.
Wirkmechanismus
The mechanism of action of 2-Methylproyl 2-pyridyl ketone involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pyridyl ketone
- 2-Pyridyl ketone Schiff bases
- 2-Pyridyl MIDA boronate
Uniqueness
2-Methylproyl 2-pyridyl ketone is unique due to its specific structure, which allows it to serve as a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals. Its ability to undergo a wide range of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C13H11NO3 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
1-(2-methylpyran-2-yl)-2-pyridin-2-ylethane-1,2-dione |
InChI |
InChI=1S/C13H11NO3/c1-13(7-3-5-9-17-13)12(16)11(15)10-6-2-4-8-14-10/h2-9H,1H3 |
InChI-Schlüssel |
XUYIFGKVHXRWFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC=CO1)C(=O)C(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



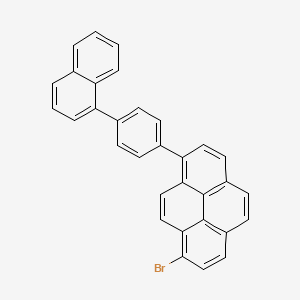

![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)


